(5E)-8-Chloro-5-(4-fluorophenyl)-3,4-dihydro-2H-1,6-benzothiazocine
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Overview
Description
(5E)-8-Chloro-5-(4-fluorophenyl)-3,4-dihydro-2H-1,6-benzothiazocine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a benzothiazocine core, which is a fused ring system combining benzene and thiazocine rings, with chloro and fluorophenyl substituents that contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-8-Chloro-5-(4-fluorophenyl)-3,4-dihydro-2H-1,6-benzothiazocine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the Suzuki–Miyaura coupling reaction is often employed to form the carbon-carbon bonds necessary for the benzothiazocine ring system . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it a preferred method for synthesizing complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(5E)-8-Chloro-5-(4-fluorophenyl)-3,4-dihydro-2H-1,6-benzothiazocine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be used to remove oxygen or add hydrogen atoms, typically employing reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions, using reagents like sodium hydroxide or sulfuric acid.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzothiazocine derivatives.
Scientific Research Applications
(5E)-8-Chloro-5-(4-fluorophenyl)-3,4-dihydro-2H-1,6-benzothiazocine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (5E)-8-Chloro-5-(4-fluorophenyl)-3,4-dihydro-2H-1,6-benzothiazocine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazocine derivatives and heterocyclic compounds with chloro and fluorophenyl substituents. Examples include cinnamoylpiperazine derivatives and pyrrolidine-based compounds .
Uniqueness
What sets (5E)-8-Chloro-5-(4-fluorophenyl)-3,4-dihydro-2H-1,6-benzothiazocine apart is its specific combination of substituents and ring structure, which confer unique chemical and biological properties
Properties
CAS No. |
87696-85-3 |
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Molecular Formula |
C16H13ClFNS |
Molecular Weight |
305.8 g/mol |
IUPAC Name |
8-chloro-5-(4-fluorophenyl)-3,4-dihydro-2H-1,6-benzothiazocine |
InChI |
InChI=1S/C16H13ClFNS/c17-12-5-8-16-15(10-12)19-14(2-1-9-20-16)11-3-6-13(18)7-4-11/h3-8,10H,1-2,9H2 |
InChI Key |
LQHXCSVULKETFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NC2=C(C=CC(=C2)Cl)SC1)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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